2-Bromocinnamic acid

Beschreibung

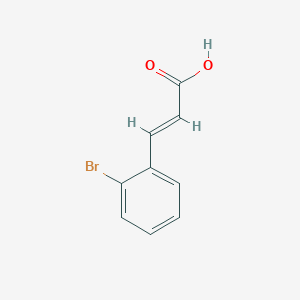

2-Bromocinnamic acid (CAS 7345-79-1), also known as ortho-bromocinnamic acid, is a halogenated derivative of cinnamic acid with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol . Structurally, it features a bromine atom at the ortho position of the benzene ring relative to the α,β-unsaturated carboxylic acid group. This compound is a white crystalline solid with a density of 1.607 g/cm³ and is widely used in organic synthesis, particularly in palladium-catalyzed reactions to construct heterocycles like γ-lactams .

Eigenschaften

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDOOAFLCMRFX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035323 | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-56-1, 20595-39-5, 7345-79-1 | |

| Record name | o-Bromocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin beinhaltet die Kupplung der Peptidsequenz N-Acetyl-Asp-Glu-Val-Asp mit 7-Amino-4-methylcoumarin. Dieser Prozess erfordert typischerweise die Verwendung von Peptidkupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) in einem organischen Lösungsmittel wie Dimethylformamid (DMF). Die Reaktion wird unter milden Bedingungen durchgeführt, um den Abbau des Peptids zu verhindern .

Industrielle Produktionsmethoden: In einer industriellen Umgebung erfolgt die Produktion von N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Peptidsynthesizer, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mithilfe von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um den gewünschten Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin wird hauptsächlich einer Hydrolyse unterzogen, wenn es Caspase-3 oder Caspase-7 ausgesetzt ist. Diese Hydrolysereaktion führt zur Spaltung der Peptidbindung zwischen dem Asparaginsäurerest und dem 7-Amino-4-methylcoumarin-Molekül .

Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion wird typischerweise in einer Pufferlösung bei physiologischem pH-Wert (um 7,4) durchgeführt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Caspase-3- oder Caspase-7-Enzyme, Dithiothreitol (DTT), um die reduzierende Umgebung aufrechtzuerhalten, und einen geeigneten Puffer wie HEPES (4-(2-Hydroxyethyl)-1-piperazinethansulfonsäure) .

Hauptprodukte: Das Hauptprodukt, das aus der Hydrolyse von N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin entsteht, ist 7-Amino-4-methylcoumarin, das eine starke Fluoreszenz aufweist und mit einem Fluorometer leicht nachgewiesen werden kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Bromocinnamic acid and its derivatives have been studied for their antimicrobial properties. Research indicates that modifications to the cinnamic acid structure can enhance biological efficacy against various pathogens, including bacteria and fungi. For instance, derivatives with electron-withdrawing groups have shown improved activity against Mycobacterium tuberculosis, with some exhibiting IC50 values significantly lower than standard treatments .

Cancer Treatment

Cinnamic acid derivatives, including this compound, have been investigated for their potential in cancer therapy. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds linked to magnetic nanoparticles demonstrated enhanced cytotoxicity against breast adenocarcinoma cell lines, indicating a promising avenue for photodynamic therapy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cinnamic acid derivatives. This compound has been evaluated for its ability to mitigate neurodegenerative diseases through antioxidant mechanisms. Its role in reducing oxidative stress makes it a candidate for further exploration in treating conditions like Alzheimer's disease .

Material Science

Synthesis of Polymers

In material science, this compound serves as a precursor for synthesizing various polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating brominated cinnamic acids into polymer chains can improve flame retardancy and reduce smoke emissions during combustion .

Photopolymerization Applications

The compound is also utilized in photopolymerization processes. Its ability to undergo radical polymerization upon UV irradiation makes it suitable for applications in coatings and adhesives. The efficiency of this compound in initiating polymerization reactions has been documented, leading to the development of advanced materials with tailored properties .

Agrochemicals

Herbicidal Properties

Recent investigations into the herbicidal potential of this compound have shown promising results. Studies indicate that certain derivatives can inhibit the growth of specific weeds while being less toxic to crops. This selectivity is crucial for developing safer herbicides that minimize environmental impact .

Plant Growth Regulation

Beyond herbicidal activity, this compound has been explored as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in various plant species. This characteristic positions it as a valuable tool in agricultural biotechnology .

Table 1: Biological Activities of this compound Derivatives

Table 2: Applications in Material Science

Wirkmechanismus

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin exerts its effects by serving as a substrate for caspase-3 and caspase-7. These enzymes recognize and cleave the peptide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin moiety. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin, which can be detected and quantified using a fluorometer. The fluorescence intensity is directly proportional to the activity of the caspase enzymes, allowing researchers to measure their activity in various experimental conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

2-Bromocinnamic Acid vs. 4-Bromocinnamic Acid

- Positional Isomerism : The bromine substituent in this compound is at the ortho position, whereas 4-bromocinnamic acid (CAS 3038-48-0) has bromine at the para position .

- Steric and Electronic Effects :

- The ortho bromine introduces steric hindrance near the carboxylic acid group, which can hinder nucleophilic attacks or metal coordination. In contrast, the para isomer has a more symmetrical electronic distribution, reducing steric interference .

- The ortho bromine exerts a stronger electron-withdrawing effect on the benzene ring, altering the reactivity of the α,β-unsaturated system compared to the para isomer .

This compound vs. α-Bromocinnamic Acid

- This drastically changes its chemical behavior: α-Bromocinnamic acid undergoes distinct electrophilic reactions due to the allylic bromine, while this compound participates in aromatic substitution or palladium-catalyzed coupling reactions .

Palladium-Catalyzed Reactions

- γ-Lactam Synthesis : this compound reacts with Pd(PCy₃)₂ at 160°C to form α-arylidene-γ-lactams in 94% yield , whereas the para isomer (as an aryl chloride) yields only 55% under similar conditions. The ortho bromine’s electronic effects and steric positioning favor oxidative addition in palladium catalysis .

- Protodebromination Resistance : The high temperature required for this compound reactions prevents protodebromination, a side reaction more prevalent in less sterically hindered analogs .

Comparison with Other Halogenated Aromatic Acids

| Compound | Substituent Position | Key Differences | Reference |

|---|---|---|---|

| 2-Bromo-4-fluorophenyl acetic acid | Bromine (ortho), fluorine (para) | Higher antimicrobial activity than this compound but lower selectivity in cancer cell lines . | |

| 2-Amino-5-bromonicotinic acid | Bromine on pyridine ring | Lacks the α,β-unsaturated system, leading to different reactivity in coordination chemistry and drug design . | |

| 3-Amino-2-bromobenzoic acid | Bromine (ortho), amino (meta) | The amino group enhances solubility and hydrogen-bonding capacity, making it more suitable for pharmaceutical applications than this compound . |

Physicochemical Properties

- Solubility and Stability : The ortho bromine in this compound reduces solubility in polar solvents compared to the para isomer. However, its crystalline structure enhances thermal stability, critical for high-temperature reactions .

- Density : this compound has a density of 1.607 g/cm³ , whereas para-bromocinnamic acid’s density is unreported but likely lower due to reduced molecular packing efficiency .

Biologische Aktivität

2-Bromocinnamic acid is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound (C₉H₇BrO₂) is characterized by a bromine atom at the second position of the cinnamic acid structure. This modification influences its biological activity and pharmacological properties. The molecular structure is essential in determining its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action typically involves disrupting bacterial membranes, leading to cell lysis and leakage of intracellular contents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for various bacterial strains, demonstrating the compound's potential as an antimicrobial agent .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported its efficacy against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various cinnamic acid derivatives, including this compound, the following IC₅₀ values were observed:

- HeLa Cells : IC₅₀ = 15 µg/mL

- MCF-7 Cells : IC₅₀ = 20 µg/mL

- SKOV-3 Cells : IC₅₀ = 18 µg/mL

These results indicate that this compound possesses significant anticancer activity, particularly in inhibiting cell growth and inducing apoptosis in cancer cells .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | IC₅₀ (µg/mL) |

|---|---|

| This compound | 25 |

| Cinnamic Acid | 30 |

| Ascorbic Acid (Vitamin C) | 20 |

This table compares the antioxidant activities of various compounds, highlighting the effectiveness of this compound in neutralizing free radicals .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial : Disruption of bacterial cell membranes.

- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of metastasis.

- Antioxidant : Scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms.

Q & A

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

- It serves as a precursor for triazolothiadiazines (anti-viral agents) via condensation with thiosemicarbazides. Oxidation of intermediates (e.g., with KMnO₄) yields bioactive lactams or fused rings .

Methodological Notes

- Experimental Design : Follow IUPAC guidelines for reporting synthetic procedures, including exact molar ratios, reaction times, and purification methods (e.g., column chromatography with silica gel 60) .

- Data Validation : Use statistical tools (e.g., ANOVA for yield comparisons) and blind analysis protocols to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.